N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide
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Description
Synthesis Analysis
While specific synthesis information for N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide was not found, a related compound, N-Substituted (Hexahydro)-1H-isoindole-1,3 (2H)-dione derivatives, were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Mechanism of Action
Target of Action
The primary target of this compound is the Cereblon (CRBN) protein . CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and plays a crucial role in various biological processes, including cellular proliferation .
Mode of Action
The compound acts as a modulator of CRBN activity . It selectively modulates the degradation of GSPT1 protein, acting as a GSPT1 degrader . GSPT1 is a GTPase that plays a critical role in the termination of protein synthesis.
Biochemical Pathways
The compound’s action on CRBN and GSPT1 affects the protein degradation pathway . By modulating the degradation of GSPT1, it can influence protein synthesis and cellular proliferation .
Result of Action
The modulation of CRBN activity and the degradation of GSPT1 can have significant effects at the molecular and cellular levels . For instance, it can influence cellular proliferation, making the compound potentially useful in treating conditions associated with uncontrolled cellular proliferation, such as cancer .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-4-10(16-20-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHGEXRKHCNAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide |
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